molecular formula C13H11ClF5N5O2 B11508249 N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B11508249
M. Wt: 399.70 g/mol
InChI Key: MKEDQPGMYUGSSO-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents on the phenyl and triazine rings. Examples include:

Uniqueness

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClF5N5O2

Molecular Weight

399.70 g/mol

IUPAC Name

2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H11ClF5N5O2/c1-20-9-22-10(24-11(23-9)25-6-12(15,16)17)21-7-2-4-8(5-3-7)26-13(14,18)19/h2-5H,6H2,1H3,(H2,20,21,22,23,24)

InChI Key

MKEDQPGMYUGSSO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)OCC(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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